(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]
Description
Properties
CAS No. |
17683-78-2 |
|---|---|
Molecular Formula |
C25H25Cl2N3O4 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
2-[benzyl-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C25H25Cl2N3O4/c26-20-6-10-22(11-7-20)28-24(31)33-16-14-30(18-19-4-2-1-3-5-19)15-17-34-25(32)29-23-12-8-21(27)9-13-23/h1-13H,14-18H2,(H,28,31)(H,29,32) |
InChI Key |
KMDDTZYEJZEESX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of bis-carbamate derivatives with benzylimino and chlorophenyl groups generally involves:
- Formation of the diethane-2,1-diyl backbone with benzylimino substitution.
- Introduction of carbamate groups through reaction with chloro-substituted phenyl isocyanates or chlorophenyl carbamoyl chlorides.
- Use of appropriate bases and solvents to facilitate nucleophilic substitution and carbamate formation.
This approach aligns with common procedures for carbamate synthesis, where an amine reacts with an isocyanate or carbamoyl chloride to form the carbamate linkage.
Specific Synthetic Routes and Reagents
While direct literature on "(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]" is limited, closely related carbamate derivatives and bis-heterocyclic compounds provide insight into viable synthetic methods.
Step 1: Preparation of the benzylimino diethane backbone
This intermediate can be prepared by condensation of benzylamine with a suitable dihaloalkane such as 1,2-dichloroethane or by reductive amination of benzaldehyde with ethylenediamine derivatives.
Step 2: Carbamate formation
The benzylimino diethane intermediate is reacted with 4-chlorophenyl isocyanate or 4-chlorophenyl carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at controlled temperatures to avoid side reactions.
Step 3: Purification
The crude product is purified by recrystallization or chromatographic techniques to isolate the bis-carbamate compound with high purity.
Example Reaction Conditions from Related Compounds
From patent literature and research articles on structurally related carbamate and bis-heterocyclic compounds, the following conditions are common:
Mechanistic Insights
The carbamate formation mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of the isocyanate group, forming a carbamate linkage. The presence of the 4-chlorophenyl group influences reactivity and steric effects, often requiring careful temperature control to maximize yield and minimize side products.
Research Discoveries and Data
Analytical Characterization
Characterization of the synthesized compound typically includes:
- Infrared Spectroscopy (IR): Identification of carbamate carbonyl stretch (~1700 cm⁻¹) and N-H stretching vibrations.
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirming aromatic protons, benzyl group, and carbamate carbons.
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and chlorine content consistent with theoretical values.
Yield and Purity Data
From analogous bis-carbamate syntheses, yields typically range from 70% to 95%, depending on reaction conditions and purification methods.
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction Yield | 70% - 95% | Higher yields with controlled temp |
| Melting Point | 150°C - 180°C | Dependent on purity and crystallinity |
| Purity (HPLC) | >95% | Confirmed by chromatographic analysis |
Comparative Studies
Comparisons with related bis-carbamate compounds show that substitution on the phenyl ring (like 4-chloro) affects solubility and reactivity, often improving the stability of the carbamate linkage and biological activity profiles.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Backbone formation | Benzylamine + 1,2-dichloroethane, reflux | Benzylimino diethane intermediate |
| Carbamate formation | 4-Chlorophenyl isocyanate, triethylamine, DCM, 0-25°C | Formation of bis-carbamate linkage |
| Work-up | Wash with brine, dry over Na2SO4, filter | Removal of impurities |
| Purification | Recrystallization from ethanol or acetone | High purity final product |
| Characterization | IR, NMR, MS, elemental analysis | Confirmation of structure and purity |
Chemical Reactions Analysis
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Key Findings
- Structural Impact on Reactivity: Silicon-containing analogs (e.g., 5b) exhibit enhanced reactivity due to electrophilic silicon, while the target compound’s benzylimino group confers stability .
- Functional Group Influence : Carbamates in the target compound and 5b show divergent disassembly behaviors—carbamates resist complete breakdown compared to carbonates .
- Applications : Sulfur-rich analogs (e.g., Compound 12) are tailored for electrochemical applications, whereas the target compound’s high lipophilicity may favor use in hydrophobic matrices .
Biological Activity
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] (CAS Number: 17683-78-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including antimicrobial and cytotoxic effects, as well as structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] can be represented as follows:
This compound features two 4-chlorophenyl carbamate groups linked by a benzylimino diethane moiety, which is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]. It has shown promising results against various bacterial strains. For instance, a study highlighted that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The effectiveness of these compounds was compared to clinically used antibiotics such as ampicillin and isoniazid, demonstrating comparable or superior efficacy in some cases .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| (Benzylimino)diethane-2,1-diyl bis... | Staphylococcus aureus | 5 | Ampicillin |
| (Benzylimino)diethane-2,1-diyl bis... | Enterococcus faecalis | 10 | Isoniazid |
| Cinnamamides | Mycobacterium tuberculosis | <1 | Rifampicin |
Cytotoxicity
In addition to its antimicrobial properties, the cytotoxic effects of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] have been investigated. Studies indicate that this compound exhibits selective cytotoxicity towards cancer cell lines while demonstrating low toxicity towards normal mammalian cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects.
Case Study: Cytotoxicity Assessment
A specific case study evaluated the cytotoxic effects on various cancer cell lines. The results indicated that the compound had an IC50 value in the low micromolar range against several tumorigenic cell lines, suggesting significant potential for further development as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] is essential for optimizing its biological activity. Modifications to the phenyl rings and the carbamate groups can lead to variations in potency and selectivity. Research has indicated that the presence of electron-withdrawing groups, such as chlorine atoms on the phenyl rings, enhances antibacterial activity while maintaining low cytotoxicity .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Cl on phenyl rings | Increased antibacterial potency |
| Alteration of alkyl chain length | Affects lipophilicity and cell permeability |
| Substitution at carbamate nitrogen | Modulates cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]?
- Methodological Answer : The compound can be synthesized via a two-step process:
Condensation reaction : React benzylamine derivatives with diethyl oxalate to form the diimine backbone.
Carbamate coupling : Introduce 4-chlorophenyl carbamate groups using carbonyldiimidazole (CDI) or phosgene derivatives as activating agents.
Key parameters include solvent selection (e.g., anhydrous DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:2 for diimine to carbamate precursors). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Structural validation requires NMR and LC-MS to confirm imine and carbamate linkages .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : Key signals include imine protons (δ 8.1–8.3 ppm), aromatic protons from 4-chlorophenyl groups (δ 7.2–7.4 ppm), and methylene protons in the ethane-1,2-diyl backbone (δ 3.8–4.2 ppm).
- LC-MS (ESI) : Expected molecular ion peaks at ~500–520 (M+H) with isotopic patterns reflecting chlorine atoms.
- IR Spectroscopy : Carbamate C=O stretches (1700–1750 cm) and N-H bends (1530–1570 cm) confirm functional groups .
Q. How can researchers assess the purity of this compound for biological assays?
- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity thresholds >95% are required for in vitro studies. Quantify residual solvents (e.g., DMF, THF) via GC-MS, adhering to ICH guidelines (<500 ppm). Impurity profiling should include identification of byproducts like unreacted 4-chlorophenyl isocyanate or hydrolyzed carbamates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylimino group) affect biological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy, amino) substituents. Biological testing (e.g., enzyme inhibition, cytotoxicity) should correlate with computational docking simulations to identify key binding interactions. For example, bulky substituents may sterically hinder target binding, while electron-withdrawing groups enhance electrophilic reactivity at the carbamate moiety .
Q. What analytical challenges arise in detecting degradation products of this compound under physiological conditions?
- Methodological Answer : Hydrolysis of the carbamate group generates 4-chlorophenylamine and CO, detectable via LC-HRMS. Use deuterated solvents (DO) in stability studies to track degradation kinetics. Advanced techniques like - HSQC NMR or MALDI-TOF imaging can localize degradation in biological matrices. Contradictions in stability data may arise from pH variations (e.g., lysosomal vs. cytoplasmic environments) .
Q. How can researchers resolve contradictions in reported toxicological profiles of structurally similar compounds?
- Methodological Answer : Compare in vitro (e.g., Ames test, micronucleus assay) and in vivo (rodent toxicity) data while controlling for variables:
- Impurity profiles : Trace dichloroethane derivatives (e.g., from incomplete synthesis) may confound results .
- Metabolic pathways : Cytochrome P450 isoforms may produce reactive intermediates not accounted for in static assays.
Cross-reference with databases like NIST Chemistry WebBook for physicochemical properties (e.g., logP, solubility) to reconcile discrepancies .
Q. What computational strategies predict the compound’s interaction with neurotransmitter receptors (e.g., GluA2)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., CHARMM36) to assess conformational stability.
- Docking Studies : Use AutoDock Vina to map binding poses, focusing on hydrogen bonds between carbamate carbonyls and receptor arginine residues.
Validate predictions with electrophysiological assays (e.g., patch-clamp) measuring ion channel modulation. Contradictions may arise from solvent model inaccuracies or overlooked allosteric binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
